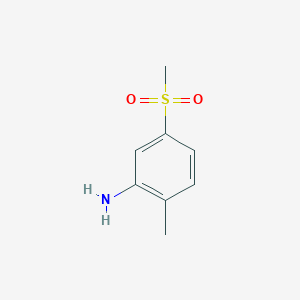

2-Methyl-5-(methylsulfonyl)aniline

描述

Significance and Research Context of 2-Methyl-5-(methylsulfonyl)aniline

With the molecular formula C8H11NO2S, this compound serves as a foundational element in the creation of a variety of organic compounds. lookchem.com Its primary significance in a research context lies in its function as an intermediate, a molecule that is a stepping stone in a sequence of chemical reactions leading to a final product. lookchem.com This role is critical in the development of new pharmaceutical agents and in the manufacturing of dyes and pigments. lookchem.com Research has also explored its potential applications in the agricultural sector as a fungicide and pesticide. lookchem.com

Historical Perspective of Analogous Sulfonamide Derivatives in Chemical Science

The history of sulfonamide derivatives is a significant chapter in the annals of chemical and medicinal science. The journey began with the discovery of Prontosil, a sulfonamide-containing dye, which was found to be a prodrug that metabolizes in the body to its active antibacterial form, sulfanilamide (B372717). openaccesspub.org This breakthrough in the 1930s ushered in the era of antibacterial sulfonamides, or "sulfa drugs," which were among the first effective treatments against bacterial infections. openaccesspub.orgresearchgate.netslideshare.net

Over the decades, the core sulfonamide structure has proven to be a versatile scaffold. openaccesspub.orgresearchgate.net Scientists discovered that by modifying the substituents on the sulfonamide group, they could develop compounds with a wide array of biological activities beyond antibacterial effects. openaccesspub.orgresearchgate.net This led to the classification of sulfonamides into two main groups: antibacterial and non-antibacterial. openaccesspub.orgnih.gov The non-antibacterial class includes drugs for a variety of conditions, demonstrating the broad therapeutic potential of this chemical family. openaccesspub.org For instance, the development of sulfonylureas in the 1950s provided a new class of oral medications for managing diabetes. openaccesspub.org

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research continues to leverage the synthetic utility of this compound and related structures. The compound is a key precursor in the synthesis of advanced materials and biologically active molecules. For example, a structurally similar compound, 5-(ethylsulfonyl)-2-methoxyaniline, is a crucial fragment in the development of potent inhibitors of VEGFR2, a key receptor involved in angiogenesis, the formation of new blood vessels. nih.gov This is particularly relevant in cancer research, as inhibiting angiogenesis can be an effective strategy to slow tumor growth. nih.gov

The ongoing exploration of sulfonamide derivatives is a testament to their enduring importance in medicinal chemistry. researchgate.net Researchers are actively designing new pyrrolo[2,1-f] lookchem.comopenaccesspub.orgbrill.comtriazines, which are complex heterocyclic compounds, to act as selective inhibitors for targets like the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. nih.gov The synthesis of such complex molecules often relies on versatile intermediates like this compound.

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of this compound from a chemical and academic research standpoint. The objective is to detail its role as a significant chemical intermediate, place it within the historical context of sulfonamide derivatives, and touch upon the current research directions that utilize this and analogous structures. The content is strictly confined to the chemical properties, synthesis, and research applications, without delving into clinical or safety data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1671-48-3 lookchem.comchemicalbridge.co.uklookchem.comchemicalbook.com |

| Molecular Formula | C8H11NO2S lookchem.comlookchem.comchemicalbook.comuni.lu |

| Molecular Weight | 185.24 g/mol lookchem.comchemicalbook.comsigmaaldrich.com |

| Melting Point | 117-118 °C lookchem.comchemicalbook.com |

| Appearance | White to light yellow solid lookchem.com |

| IUPAC Name | this compound sigmaaldrich.comsigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-(ethylsulfonyl)-2-methoxyaniline |

| Prontosil |

| Sulfanilamide |

| Sulfapyridine |

| Sulfacetamide |

| Succinoylsulfathiazole |

| Sulfathiazole |

| Carbutamide |

| Tolbutamide |

| Acetohexamide |

| Tolazamide |

| Chlorpropamide |

| Glyburide |

| Glipizide |

| p-amino-sulfonamide-isopropylthiodiazole |

| 4-Methoxybenzene-1-sulfonyl chloride |

| Anisole |

| Sodium 4-methoxybenzenesulfinate |

| 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene |

| 5-(ethylsulfonyl)-2-methoxy-1,3-dinitrobenzene |

| 2-methyl-5-(1-piperidinylsulfonyl)aniline |

| methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f] lookchem.comopenaccesspub.orgbrill.comtriazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate |

Structure

2D Structure

属性

IUPAC Name |

2-methyl-5-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZREHYXQNAPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Methyl-5-(methylsulfonyl)aniline

The construction of this compound relies on established principles of organic synthesis, where functional group interconversion and strategic bond formation are paramount.

Multi-Step Organic Reactions for Aniline (B41778) Derivatives

The most common approaches for producing aniline derivatives involve multi-step reaction sequences starting from readily available aromatic compounds. uva.nlresearchgate.net A plausible and efficient pathway to synthesize this compound involves the modification of a substituted nitrobenzene (B124822) precursor, as the nitro group can be reliably reduced to an amine in the final step. libretexts.orgresearchgate.net

A representative synthesis can be adapted from the preparation of structurally similar compounds, such as 5-(ethylsulfonyl)-2-methoxyaniline. nih.gov This analogous four-step process highlights a common strategy:

Sulfonylation: Introduction of a sulfonyl group onto the aromatic ring.

Functionalization of the Sulfonyl Group: Conversion of a sulfonyl chloride to the desired methylsulfonyl group.

Nitration: Introduction of a nitro group, which acts as a precursor to the amine.

Reduction: Conversion of the nitro group to the final aniline.

This strategic approach ensures correct regiochemistry, as the directing effects of the substituents are leveraged at each stage.

Cyclization Reactions for Ring Formation

While most syntheses of simple anilines start with a pre-existing benzene (B151609) ring, modern methods have been developed that form the aromatic ring itself from acyclic or alicyclic precursors. One such method involves the synthesis of substituted anilines from cyclohexanones. acs.org This process utilizes a palladium on carbon (Pd/C) catalyst in the presence of ethylene (B1197577). The reaction proceeds through a tandem sequence of amination and aromatization, where a hydrogen transfer between the cyclohexanone (B45756) and ethylene facilitates the ring formation into the stable aromatic aniline structure. acs.org This catalyst- and additive-free approach represents an efficient pathway for creating certain aniline derivatives through a process that involves the formation and aromatization of the ring system. nih.gov

Nucleophilic Substitution Reactions for Functional Group Introduction

Nucleophilic substitution reactions are critical for introducing the methylsulfonyl functional group onto the aromatic scaffold. fiveable.me Sulfonyl chlorides are highly reactive electrophiles that readily react with various nucleophiles. fiveable.meresearchgate.net

A key step in a potential synthesis involves the reaction of a sulfonyl chloride intermediate, such as 2-methyl-5-nitrobenzene-1-sulfonyl chloride. This intermediate can be reduced to a sodium sulfinate salt using reagents like sodium sulfite. nih.gov The resulting sulfinate is a potent nucleophile and can subsequently react with a methylating agent (e.g., methyl iodide) in a nucleophilic substitution reaction to form the methyl sulfone.

Alternatively, the sulfonyl group can be constructed by the oxidation of a corresponding thioether, which itself can be formed via nucleophilic substitution.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). wikipedia.orgmasterorganicchemistry.com The process involves two main stages: the initial reaction of the carbonyl compound with an amine to form an imine intermediate, followed by the reduction of the imine to the target amine. libretexts.org This method is highly valued in green chemistry as it can often be performed as a one-pot reaction under mild conditions. wikipedia.org

While extremely versatile for producing a wide range of primary, secondary, and tertiary amines, reductive amination is not the most direct pathway for synthesizing an aromatic amine like this compound, which is typically derived from the reduction of a nitroarene. researchgate.netmasterorganicchemistry.com However, the principles of reductive amination are fundamental in amine synthesis. A variety of reducing agents can be employed, each with specific selectivities.

| Reducing Agent | Typical Substrates | Notes | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | A common, mild reductant. Often used in a stepwise procedure after imine formation. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Imines | Can selectively reduce imines in the presence of aldehydes or ketones. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, Ketones | A mild and selective reagent that tolerates many functional groups. | organic-chemistry.org |

| H2 with Metal Catalyst (Ni, Pd/C) | Aldehydes, Ketones | Used in catalytic hydrogenation; a form of direct reductive amination. | wikipedia.orglibretexts.org |

| Zinc (Zn) with HCl | Aldehydes | Applicable in one-pot, two-step protocols for synthesizing primary amines. | tandfonline.com |

Palladium-Catalyzed Reductions in Synthesis

The reduction of an aromatic nitro group to an amine is a crucial and often final step in the synthesis of this compound. Palladium-catalyzed hydrogenation is a highly efficient and widely employed method for this transformation. organic-chemistry.orgnih.gov The reaction is typically carried out using palladium on a carbon support (Pd/C) with hydrogen gas (H₂). commonorganicchemistry.com

This method is known for its high yields and tolerance of a wide range of other functional groups. organic-chemistry.org An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule is used instead. This approach can be advantageous for its milder conditions. acs.org The catalytic system is robust and can be recycled and reused multiple times without significant loss of activity. nih.govacs.org

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| 10% Pd/C | H2 (gas) | The most common and efficient method for nitro group reduction. | commonorganicchemistry.com |

| Pd/C | Polymethylhydrosiloxane (PMHS) | Achieves high yields at room temperature with short reaction times. | organic-chemistry.org |

| Pd on Glass Wool (Pd@GW) | NaBH4 or H2 | Exceptional performance and durability in aqueous flow systems at ambient temperature. | nih.govresearchgate.net |

| Pd/C with Surfactant | Triethylsilane or H2 balloon | Allows for very low palladium loading (e.g., 0.4 mol %) in water. | organic-chemistry.orgacs.org |

| Iron (Fe) in Acetic Acid | (Proton source) | A classic, mild method that is selective for nitro groups. | commonorganicchemistry.com |

Precursor Chemistry and Intermediate Compounds

The successful synthesis of this compound is dependent on the availability and reactivity of key precursor molecules and the stability of the intermediates formed during the reaction sequence. Based on a plausible multi-step pathway, several critical compounds can be identified.

A likely starting material is 4-Nitrotoluene . Through a series of reactions, it can be converted into the key intermediate 2-Methyl-5-nitrobenzene-1-sulfonyl chloride . This sulfonyl chloride is then transformed into another crucial intermediate, 1-Methyl-4-nitro-2-(methylsulfonyl)benzene . The final step involves the reduction of this nitro compound to yield the target aniline. nih.gov

| Compound Name | Role in Synthesis | Molecular Formula |

|---|---|---|

| 4-Nitrotoluene | Starting Material | C7H7NO2 |

| 2-Methyl-5-nitrobenzene-1-sulfonyl chloride | Intermediate | C7H6ClNO4S |

| Sodium 2-methyl-5-nitrobenzene-1-sulfinate | Intermediate | C7H6NNaO4S |

| 1-Methyl-4-nitro-2-(methylsulfonyl)benzene | Direct Precursor | C8H9NO4S |

| This compound | Final Product | C8H11NO2S |

Role of 2-Methyl-5-nitroaniline (B49896) and Related Nitro-Intermediates

A primary pathway to synthesizing this compound often involves the use of 2-Methyl-5-nitroaniline as a key intermediate. medium.com This nitro-substituted aniline derivative serves as a precursor that can be chemically transformed into the target molecule.

The typical synthesis process begins with the nitration of 2-methylaniline (o-toluidine) using a mixture of nitric acid and sulfuric acid to produce 2-Methyl-5-nitroaniline. chemicalbook.com This intermediate is a yellowish to brown crystalline solid. medium.com The nitro group (-NO2) is a critical functional group that can later be reduced to an amino group (-NH2), while the existing amino group on the aniline can be modified or used to direct subsequent reactions.

While direct conversion of 2-Methyl-5-nitroaniline to this compound is a complex multi-step process, the nitro-intermediate is fundamental. One established method involves the diazotization of 2-Methyl-5-nitroaniline, followed by a series of reactions to introduce the methylsulfonyl group. medium.comprepchem.com

Utilization of 4-(Methylsulfonyl)aniline (B1202210) as a Starting Material

An alternative synthetic approach utilizes 4-(Methylsulfonyl)aniline as a starting material. tcichemicals.comchemicalbook.comtcichemicals.com This compound, also known as 4-aminophenyl methyl sulfone, provides the core aniline and methylsulfonyl structures. tcichemicals.comchemicalbook.com The synthesis of 4-(Methylsulfonyl)aniline itself can be achieved through the hydrogenation of 1-methanesulfonyl-4-nitro-benzene using a palladium-on-carbon (Pd-C) catalyst.

Once 4-(Methylsulfonyl)aniline is obtained, further reactions are necessary to introduce the methyl group at the 2-position to yield this compound. This can be a challenging step requiring specific regioselective reactions to ensure the methyl group is added to the correct position on the benzene ring. This compound is used as a pharmaceutical intermediate, particularly in the synthesis of potential anti-inflammatory agents with selectivity for the COX-2 enzyme. chemicalbook.comfishersci.ptchemicalbook.comresearchgate.net

Investigation of Sulfonyl Chlorides in Synthetic Schemes

Sulfonyl chlorides are crucial reagents in the synthesis of sulfonamides and other sulfonyl-containing compounds. sigmaaldrich.comcbijournal.com Their high reactivity allows for the facile introduction of the sulfonyl group onto other molecules. sigmaaldrich.com

In the context of synthesizing this compound, a relevant strategy involves the use of a sulfonyl chloride to introduce the methylsulfonyl group. For instance, a suitable aniline precursor could be reacted with methanesulfonyl chloride. However, controlling the regioselectivity of this reaction to obtain the desired 2-methyl-5-substituted product is a significant synthetic challenge.

Various methods exist for the preparation of sulfonyl chlorides themselves, including oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orggoogle.com These methods provide access to a wide range of sulfonyl chlorides that can be used in diverse synthetic applications. researchgate.net

Innovative Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of innovative technologies like continuous flow processes and microwave-assisted synthesis for the production of this compound and related compounds.

Continuous Flow Processes in Industrial Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. allfordrugs.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. doi.org This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The application of flow processes to the synthesis of intermediates like this compound can lead to more efficient and scalable industrial production. allfordrugs.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, it is often possible to significantly reduce reaction times, increase product yields, and improve product purity compared to conventional heating methods. nih.govnih.govrasayanjournal.co.in This technique has been successfully applied to the synthesis of a wide variety of organic compounds, including heterocyclic compounds and other complex molecules. nih.govmdpi.com The synthesis of derivatives of this compound could potentially be optimized using microwave technology, leading to faster and more efficient production. researchgate.netmdpi.com

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound allows for various derivatization strategies, enabling the synthesis of a wide range of analogues with potentially diverse biological activities. The amino group is a key site for modification, allowing for reactions such as acylation, alkylation, and the formation of Schiff bases.

For example, a series of 2-methyl-5-nitroaniline derivatives have been synthesized to explore their antimicrobial activity. researchgate.net These strategies often involve reacting the amino group with different reagents to introduce new functional groups and create a library of related compounds. Similarly, derivatization of the amino group in this compound can lead to the formation of novel sulfonamides, which are an important class of compounds in medicinal chemistry. cbijournal.com

Furthermore, the aromatic ring of this compound can also be modified through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be carefully considered. The synthesis of analogues with different substitution patterns on the aromatic ring, such as 2-Methyl-4-[(2-methylphenyl)methylsulfonyl]aniline, has also been reported. nih.gov These derivatization and analogue synthesis strategies are crucial for exploring the structure-activity relationships of this class of compounds and for the development of new molecules with desired properties.

The Versatile Scaffold: Synthetic Pathways and Functionalization of this compound

The chemical compound this compound serves as a pivotal intermediate in the synthesis of a variety of organic molecules, particularly in the realm of pharmaceuticals. lookchem.com Its unique structural arrangement, featuring a reactive aniline group ortho to a methyl substituent and meta to a methylsulfonyl group, provides a versatile platform for extensive chemical modifications. This article explores the synthetic methodologies and reaction pathways centered on this compound, with a specific focus on structural modifications, the introduction of functional groups, and conjugation with pharmacophores.

The strategic positioning of the amino, methyl, and methylsulfonyl groups on the benzene ring of this compound allows for a diverse range of chemical transformations. These reactions are fundamental in creating libraries of derivatives for various applications, most notably in drug discovery.

The phenyl and sulfonyl moieties of this compound are key targets for structural modification to modulate the physicochemical and pharmacological properties of its derivatives. The reactivity of the aniline group can be leveraged to introduce a wide array of substituents onto the aromatic ring.

Research into related sulfonyl-containing compounds has demonstrated that the sulfonyl group can significantly influence the reactivity of the molecule. For instance, in the context of 2-sulfonylpyrimidines, the sulfonyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. nih.gov This characteristic suggests that the methylsulfonyl group in this compound could potentially be replaced or modified, although direct examples of such transformations on this specific compound are not extensively documented.

More commonly, the aniline moiety is the primary site of reaction. The amino group can direct electrophilic substitution reactions, though the strong deactivating effect of the methylsulfonyl group must be considered. A more prevalent strategy involves the direct reaction of the amino group itself, as detailed in the subsequent sections.

The introduction of a carboxamide functional group is a common and significant modification of this compound, often employed in the synthesis of biologically active molecules. The formation of an amide bond via the reaction of the aniline's amino group with a carboxylic acid or its derivative is a robust and well-established synthetic strategy.

This transformation is typically achieved through several methods:

Reaction with Acyl Chlorides: The most common method involves the reaction of this compound with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method is highly efficient and proceeds under mild conditions.

Coupling with Carboxylic Acids: Direct coupling of a carboxylic acid with the aniline requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt).

These reactions lead to the formation of N-(2-methyl-5-(methylsulfonyl)phenyl) carboxamides. The nature of the "R" group on the carboxamide can be widely varied, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR) in medicinal chemistry. For example, the synthesis of novel sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties has been shown to be a fruitful avenue for the development of carbonic anhydrase inhibitors. nih.gov

Table 1: Representative Synthesis of N-(2-methyl-5-(methylsulfonyl)phenyl) Carboxamides

| Carboxylic Acid/Acyl Chloride | Coupling Agent/Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | N-(2-methyl-5-(methylsulfonyl)phenyl)acetamide |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | N-(2-methyl-5-(methylsulfonyl)phenyl)benzamide |

| Furan-2-carboxylic acid | EDC/HOBt | Dimethylformamide | N-(2-methyl-5-(methylsulfonyl)phenyl)furan-2-carboxamide |

| Thiophene-2-carboxylic acid | DCC | Dichloromethane | N-(2-methyl-5-(methylsulfonyl)phenyl)thiophene-2-carboxamide |

The conjugation of this compound with known pharmacophores is a key strategy in the development of new therapeutic agents, particularly in the field of kinase inhibitors. The aniline moiety readily participates in nucleophilic substitution reactions with heterocyclic systems, which are common cores of many kinase inhibitors.

A prominent example of such a conjugation is the reaction with pyrimidine-based scaffolds. The synthesis of 2-phenyl pyrimidine (B1678525) derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors often involves the reaction of a substituted aniline with a chloropyrimidine intermediate. nih.gov The general reaction involves the displacement of a leaving group (such as a chlorine atom) on the pyrimidine ring by the amino group of the aniline.

The methyl and methylsulfonyl substituents on the aniline ring play a crucial role in modulating the binding affinity and selectivity of the resulting inhibitor for the target kinase. Studies on 2-sulfonylpyrimidines have shown that the electronic nature of the substituents significantly impacts the reactivity of the pyrimidine ring, which can be a key factor in the successful synthesis of these conjugated systems. nih.gov

Furthermore, the synthesis of functionalized pyrazolo[1,5-a]pyrimidines, another important class of pharmacophores, often involves nucleophilic aromatic substitution reactions where an amine, such as this compound, displaces a leaving group on the pyrimidine ring. nih.gov

Table 2: Exemplary Conjugation Reactions of this compound with Heterocyclic Pharmacophores

| Heterocyclic Reactant | Reaction Type | Catalyst/Conditions | Conjugated Product |

| 2,4-dichloropyrimidine | Nucleophilic Aromatic Substitution | Pd(OAc)₂ / BINAP, Cs₂CO₃, Toluene, 100 °C | 4-chloro-N-(2-methyl-5-(methylsulfonyl)phenyl)pyrimidin-2-amine |

| 5-bromo-2-chloropyrimidine | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos, NaOtBu, Dioxane, 110 °C | 5-bromo-N-(2-methyl-5-(methylsulfonyl)phenyl)pyrimidin-2-amine |

| 2-chloro-5-nitropyridine | Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 120 °C | N-(2-methyl-5-(methylsulfonyl)phenyl)-5-nitropyridin-2-amine |

| 7-chloro-pyrazolo[1,5-a]pyrimidine | Nucleophilic Aromatic Substitution | DIPEA, n-Butanol, 120 °C | N-(2-methyl-5-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Methyl-5-(methylsulfonyl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In this compound, four distinct types of proton signals are expected. The aromatic region would feature complex signals for the three protons on the benzene (B151609) ring. The amine (-NH₂) protons typically appear as a broad singlet, while the two methyl groups (one attached to the ring and one to the sulfonyl group) are expected to appear as sharp singlets in the aliphatic region.

The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups, like the methylsulfonyl group, deshield nearby protons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups, like the amine and methyl groups, shield protons, shifting them upfield.

Expected ¹H NMR Chemical Shift Assignments for this compound

This table is based on established chemical shift principles and data for analogous compounds, as specific experimental values for the target compound were not available in the searched literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (H-3, H-4, H-6) | 6.5 - 7.5 | Multiplet (m) |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |

| Sulfonyl Methyl (-SO₂CH₃) | 2.9 - 3.1 | Singlet (s) |

| Aromatic Methyl (-CH₃) | 2.1 - 2.3 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. For this compound, which has a plane of symmetry, eight distinct signals are anticipated. Proton-decoupled ¹³C NMR spectra are most common, where each unique carbon atom appears as a single line, simplifying the spectrum. wikipedia.org The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

The carbons attached to the electron-withdrawing sulfonyl group and the electron-donating amino group will be significantly shifted. The chemical shifts of aromatic carbons generally appear between 110-150 ppm. bhu.ac.in

Expected ¹³C NMR Chemical Shift Assignments for this compound

This table is based on established substituent effects and typical chemical shift ranges for substituted benzenes. pressbooks.pub

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (C-SO₂) | 138 - 142 |

| C-1 (C-NH₂) | 145 - 149 |

| C-2 (C-CH₃) | 120 - 124 |

| C-3, C-4, C-6 | 115 - 130 |

| Sulfonyl Methyl (-SO₂CH₃) | 43 - 46 |

| Aromatic Methyl (-CH₃) | 16 - 19 |

To definitively assign each ¹H and ¹³C signal and confirm the substitution pattern, 2D NMR experiments are employed. These techniques correlate signals from different nuclei based on their connectivity through bonds.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously link the predicted proton signals for the aromatic C-H and methyl C-H groups to their corresponding carbon signals.

Computational chemistry provides a powerful method for predicting NMR spectra, which can then be compared with experimental data for structural verification. github.io Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can compute the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

This comparative approach is particularly useful for assigning complex spectra or distinguishing between possible isomers. A strong correlation between the predicted and measured chemical shifts provides high confidence in the proposed molecular structure. mdpi.com While specific computational studies for this compound were not found, this methodology represents a standard approach in modern structural elucidation.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. The resulting spectrum serves as a unique molecular "fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their presence in a molecule. azooptics.com

For this compound, key characteristic absorptions would include:

N-H Stretching: The primary amine (-NH₂) group will show two distinct bands, corresponding to asymmetric and symmetric stretching, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl (-SO₂) group is characterized by two strong absorption bands for asymmetric and symmetric stretching, usually found in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group results in a medium to strong absorption around 1590-1650 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

This table presents expected frequency ranges for the key functional groups based on general spectroscopic principles. specac.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Aromatic Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Aliphatic Stretch | -CH₃ | 2850 - 2970 | Medium |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C=C Aromatic Ring Stretch | Benzene Ring | 1450 - 1600 | Medium-Weak |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂) | 1300 - 1350 | Strong |

| S=O Symmetric Stretch | Sulfonyl (-SO₂) | 1140 - 1160 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. For this compound, the FT-Raman spectrum provides a detailed fingerprint based on the vibrations of its specific functional groups and aromatic structure. The analysis of the spectrum allows for the identification of characteristic stretching and bending vibrations.

The high-frequency region of the spectrum, typically above 3000 cm⁻¹, is characterized by C-H and N-H stretching vibrations. researchgate.net The aromatic C-H stretching vibrations of the benzene ring are expected in this region, alongside the symmetric and asymmetric stretching modes of the amine (NH₂) and methyl (CH₃) groups. The sulfonyl group (SO₂) also exhibits characteristic strong symmetric and asymmetric stretching vibrations, which are crucial for identifying the methylsulfonyl moiety within the molecule. Vibrational assignments for key functional groups, based on typical ranges for aniline (B41778) derivatives, are detailed in the table below. nih.govresearchgate.net

Table 1: Characteristic FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretching | Amine (N-H) | ~3450 |

| Symmetric Stretching | Amine (N-H) | ~3350 |

| Stretching | Aromatic (C-H) | 3000 - 3100 |

| Asymmetric Stretching | Methyl (C-H) | ~2975 |

| Symmetric Stretching | Methyl (C-H) | ~2870 |

| C=C Stretching | Aromatic Ring | 1590 - 1620 |

| Scissoring | Amine (N-H) | 1550 - 1650 |

| Asymmetric Stretching | Sulfonyl (S=O) | ~1350 |

| Symmetric Stretching | Sulfonyl (S=O) | ~1150 |

| C-N Stretching | Aryl-Amine | 1250 - 1340 |

Potential Energy Distribution (PED) Analysis

To achieve unambiguous assignments of the observed vibrational bands in the FT-Raman and FT-IR spectra, Potential Energy Distribution (PED) analysis is employed. researchgate.net PED is a computational method, often performed using Density Functional Theory (DFT), that quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal vibrational mode. nih.govmdpi.com This analysis is essential for complex molecules like this compound, where vibrational coupling can occur, meaning a single band may arise from a mixture of different motions.

For instance, a band in the 1300-1400 cm⁻¹ region might have contributions from both C-H bending and C-C stretching modes of the aromatic ring. PED analysis would provide the percentage contribution from each of these motions to that specific vibration, allowing for a more accurate and detailed assignment than is possible from simple empirical correlations. researchgate.net Calculations are typically performed for the molecule in its optimized, minimum-energy geometric configuration. researchgate.net

Table 2: Hypothetical Potential Energy Distribution (PED) for Major Vibrational Modes

| Wavenumber (cm⁻¹) | Assignment | PED Contribution (%) |

|---|---|---|

| ~3350 | ν(N-H) | ν(N-H) symmetric (98%) |

| ~3070 | ν(C-H) | ν(C-H) aromatic (95%) |

| ~1610 | ν(C=C) | ν(C=C) aromatic (85%), δ(N-H) (10%) |

| ~1350 | ν(S=O) | ν(S=O) asymmetric (90%) |

| ~1150 | ν(S=O) | ν(S=O) symmetric (88%) |

| ~720 | ν(C-S) | ν(C-S) (75%), Ring deformation (20%) |

(Note: ν represents stretching, δ represents bending. Data are illustrative of typical PED results.)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization mass spectrometry technique that is particularly well-suited for analyzing polar and semi-polar compounds like this compound. d-nb.info It allows for the ionization of the molecule with minimal fragmentation, making it ideal for determining the molecular weight of the intact compound. nih.gov In positive ion mode, the molecule is typically protonated, forming a quasi-molecular ion [M+H]⁺.

Given the molecular formula of this compound, C₈H₁₁NO₂S, its molecular weight is 185.24 g/mol . chemicalbook.com In an ESI-MS experiment, the primary ion observed would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 186.25. The presence of this prominent [M+H]⁺ peak confirms the molecular weight of the compound. ESI-MS is often performed via direct infusion or by coupling with a liquid chromatography (LC) system. d-nb.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the determination of a molecule's elemental composition from its measured mass. While conventional mass spectrometry can confirm the nominal molecular weight, HRMS can distinguish between different chemical formulas that may have the same nominal mass. nih.gov

For this compound, HRMS would be used to confirm its elemental formula, C₈H₁₁NO₂S. The calculated exact mass of the protonated molecule, [C₈H₁₂NO₂S]⁺, is 186.058875 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value provides unambiguous confirmation of the compound's elemental composition, a critical step in its structural characterization.

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 186.1) and analyze the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. chemguide.co.uk For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable neutral molecules or radicals.

Plausible fragmentation pathways include:

Loss of the sulfonyl methyl group: Cleavage of the S-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 171.1.

Loss of the entire methylsulfonyl group: Cleavage of the C-S bond can lead to the loss of the •SO₂CH₃ radical (79 Da), resulting in a fragment corresponding to the 2-methylaniline radical cation at m/z 107.1.

Aniline-specific fragmentation: A common fragmentation pathway for anilines involves the loss of neutral hydrogen cyanide (HCN, 27 Da) from the aromatic ring after rearrangement, which could occur from the m/z 107.1 fragment to produce an ion at m/z 80.1. miamioh.edu

Table 3: Predicted Mass Spectrometric Fragments for [C₈H₁₂NO₂S]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Lost Moiety |

|---|---|---|---|

| 186.1 | 171.1 | 15.0 | •CH₃ |

| 186.1 | 107.1 | 79.0 | •SO₂CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. libretexts.org The UV-Vis spectrum of this compound is dominated by electronic transitions associated with the substituted benzene ring.

The primary absorptions are due to π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. researchgate.net These typically result in strong absorption bands. The presence of the amine (-NH₂) and methylsulfonyl (-SO₂CH₃) groups, which act as chromophores and auxochromes, can shift the position and intensity of these bands compared to unsubstituted benzene. ajrsp.com Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen of the amine group and the oxygens of the sulfonyl group, may also be observed, although these are typically much weaker in intensity than π → π* transitions.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Aromatic Ring π → π* | 200 - 250 |

| π → π* | Aromatic Ring π → π* | 250 - 300 |

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool in the analytical chemist's arsenal, providing robust methods for separating complex mixtures and assessing the purity of compounds. For this compound, both HPLC and TLC play critical roles, from monitoring the progress of its synthesis to the final quality control of the bulk substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it ideal for determining the purity of the compound and detecting any process-related impurities or degradation products. A typical HPLC method for this aniline derivative would employ a reversed-phase approach, leveraging the compound's moderate polarity.

A common stationary phase for the analysis of aromatic compounds like this compound is a C18 column, which provides excellent separation based on hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The gradient or isocratic elution conditions are optimized to achieve a good resolution between the main peak and any potential impurities. For instance, a gradient elution starting with a higher proportion of water and gradually increasing the organic solvent concentration allows for the separation of compounds with a wide range of polarities.

Detection is typically carried out using a UV detector, as the aromatic ring and the sulfonyl group in this compound provide strong chromophores. The detection wavelength is usually set at the compound's maximum absorbance to ensure the highest sensitivity.

| Parameter | Typical Condition |

| Stationary Phase | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water mixture |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions during the synthesis of this compound. orgchemboulder.com It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product, as well as the emergence of any byproducts.

For the analysis of this compound, a silica gel plate is typically used as the stationary phase, owing to its polar nature. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common eluent system for aniline derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or methanol. The ratio of these solvents is critical and is determined empirically to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from both the starting materials and any highly polar or non-polar impurities.

Visualization of the separated spots on the TLC plate is often achieved under UV light, as the aromatic nature of this compound allows it to absorb UV radiation and appear as a dark spot on a fluorescent background. akjournals.com For compounds that are not UV-active or for enhanced visualization, various staining reagents can be employed. A common stain for aniline compounds is a p-anisaldehyde solution followed by gentle heating, which can produce a colored spot.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |

| Spotting | Capillary tube or micropipette |

| Development | In a closed chamber with a saturated atmosphere |

| Visualization | UV light (254 nm) or chemical staining (e.g., p-anisaldehyde) |

| Retention Factor (Rf) | Typically 0.3 - 0.5 for the product |

Table 2: General TLC Conditions for Monitoring the Synthesis of this compound

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties and predict the equilibrium geometry of molecules. These calculations are fundamental for understanding a molecule's stability, reactivity, and vibrational characteristics.

In computational studies of aniline (B41778) and sulfonyl-containing derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. B3LYP combines the accuracy of both Hartree-Fock theory and DFT, offering a reliable method for calculating molecular structures and energies. This functional is typically paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals.

For molecules of this nature, Pople-style basis sets like 6-31G* or a more extensive triple-split valence basis set such as 6-311G** are commonly selected. researchgate.net The inclusion of polarization functions (the asterisks, e.g., '*') is critical for accurately describing the geometry around non-hydrogen atoms like sulfur and oxygen, which is essential for the sulfonyl group. These computational choices provide a robust framework for optimizing the molecular geometry and calculating electronic properties.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure. This process yields key geometrical parameters, including bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Representative Geometrical Parameters from DFT Analysis of a Related Sulfonyldianiline This table presents data for 4,4'-sulfonyldianiline as an illustrative example of parameters obtained through DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

| Bond Lengths | C-S | 1.78 Å |

| S=O | 1.46 Å | |

| C-N | 1.41 Å | |

| Bond Angles | C-S-C | 104.9° |

| O-S-O | 120.3° | |

| C-C-N | 120.5° | |

| Dihedral Angle | C-S-C-C | 85.1° |

Source: Adapted from DFT analysis of 4,4'-sulfonyldianiline. researchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor binding.

Docking algorithms calculate a scoring function, often expressed as binding affinity (in kcal/mol) or an inhibition constant (Ki), to estimate the strength of the ligand-receptor interaction. A lower binding energy value indicates a more stable and favorable interaction. For compounds like 2-Methyl-5-(methylsulfonyl)aniline, docking studies can predict their potential to bind to various enzyme active sites.

For example, in studies of cyclooxygenase-2 (COX-2) inhibitors, docking simulations are used to compare the binding affinities of new molecules against known drugs like Celecoxib. The methylsulfonyl (-SO2CH3) group is a key pharmacophore in many selective COX-2 inhibitors. Docking studies have shown that molecules containing this group can achieve high-affinity binding, with scores often comparable to or better than reference inhibitors. researchgate.net

Beyond predicting affinity, molecular docking reveals the specific interactions that stabilize the ligand in the receptor's binding pocket. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For sulfonamide-based inhibitors, key interactions often involve the sulfonyl group.

In the active site of enzymes like COX-2 and Carbonic Anhydrase IX, specific amino acid residues play a crucial role. Docking can identify which of these residues interact with the ligand. For instance, the oxygen atoms of the sulfonyl group frequently act as hydrogen bond acceptors, while the aniline ring can form hydrophobic or pi-stacking interactions with aromatic residues in the binding site.

COX-2 Inhibition: The enzyme cyclooxygenase-2 (COX-2) is a key target for anti-inflammatory drugs. Selective COX-2 inhibitors possess a structural feature that allows them to bind to a secondary, hydrophobic pocket in the enzyme's active site, a feature absent in the related COX-1 isoform. The methylsulfonyl group is perfectly sized to fit into this secondary pocket, forming crucial hydrogen bonds with residues like Arginine (Arg) 513 and Histidine (His) 90. researchgate.net Docking studies on various (methylsulfonyl)phenyl derivatives confirm that the SO2Me pharmacophore consistently orients itself into this pocket, which is critical for selective inhibition. researchgate.net

Carbonic Anhydrase IX Inhibition: Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme overexpressed in many types of tumors, making it a target for anticancer therapies. nih.gov The active site of all carbonic anhydrases contains a zinc ion (Zn2+). Sulfonamide-based inhibitors work by coordinating to this zinc ion via the deprotonated sulfonamide nitrogen. rsc.org Molecular modeling studies show that the sulfonamide group forms strong interactions with the Zn2+ ion and also forms a network of hydrogen bonds with key residues in the active site, such as Threonine (Thr) 199. rsc.org The aniline portion of the molecule typically extends into more variable regions of the active site, where its substituents can influence binding affinity and isoform selectivity.

Table 2: Illustrative Docking Results for a Sulfonamide Inhibitor with Carbonic Anhydrase This table shows representative data for a generic sulfonamide inhibitor to illustrate typical docking outputs.

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Carbonic Anhydrase IX | -8.5 | Zn2+ | Coordination |

| Thr199 | Hydrogen Bond | ||

| His94 | Hydrogen Bond | ||

| Val121 | Hydrophobic |

Source: Based on general findings from sulfonamide docking studies. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. uni.lu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. uni.lu

For a molecule like this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely to be distributed over the electron-withdrawing methylsulfonyl group and the aromatic ring. The presence of electron-withdrawing substituents generally leads to higher toxic effects in substituted anilines, a factor that correlates with FMO energies. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Aniline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table presents typical values for a substituted aniline and is for illustrative purposes, as specific experimental or calculated values for this compound were not found in the searched literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing intramolecular interactions. dntb.gov.ua This analysis can reveal hyperconjugative interactions and charge transfer within the molecule. mdpi.com

Table 2: Representative NBO Analysis Data for Intramolecular Interactions in a Substituted Aniline

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | π* (C-C) | 5.5 |

| σ (C-H) | σ* (C-S) | 1.2 |

| LP (O) | σ* (S-C) | 2.1 |

Note: This table contains representative data for a substituted aniline to illustrate typical NBO analysis results. Specific data for this compound was not available in the searched literature.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acs.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential, making them potential sites for nucleophilic interaction. nih.gov

Drug-Likeness and ADMET Prediction (Excluding Specific Dosage/Administration)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.gov These predictions help to identify potential liabilities of a compound and guide its optimization. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound, computational tools can predict its pharmacokinetic profile. While specific ADMET predictions for this compound are not available in the provided search results, general trends for substituted anilines suggest that metabolic stability can be a concern. acs.org The presence of the sulfonyl group can influence properties like solubility and plasma protein binding.

Table 3: Predicted Physicochemical Properties and Drug-Likeness Parameters for this compound

| Property | Predicted Value |

| Molecular Weight | 185.24 |

| LogP | 1.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area (Ų) | 68.7 |

Note: These values are based on general computational predictions for a molecule with this structure, as specific ADMET studies were not found in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the dynamic behavior of molecules. chemicalbook.com Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. MD simulations provide a time-dependent trajectory of a molecule's motion, offering insights into its flexibility and interactions with its environment. chemicalbook.com

Biological and Pharmacological Research Applications

Medicinal Chemistry Applications of 2-Methyl-5-(methylsulfonyl)aniline and its Derivatives

Role as a Chemical Intermediate in Pharmaceutical Synthesis

This compound, a sulfonamide derivative with the molecular formula C8H11NO2S, serves as a crucial intermediate in the synthesis of pharmaceuticals and other organic compounds. lookchem.com Its structural framework is a valuable building block for creating more complex molecules with specific biological activities. The synthesis of this compound and its analogues, such as 5-chloro-2-methyl aniline (B41778), involves multi-step chemical reactions. For instance, one method for synthesizing 5-chloro-2-methyl aniline involves dissolving a polysulfide in water, adding an ammonium (B1175870) salt, and then reacting it with 4-chloro-2-nitro-toluene under controlled temperatures. google.com This highlights the foundational role of aniline derivatives in producing a variety of chemical entities.

Furthermore, the synthesis of novel therapeutic agents often begins with precursor molecules like this compound. For example, the synthesis of 2-substituted-7-(3′,4′,5′-trimethoxyphenyl)- lookchem.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives is achieved through a three-step process starting from dimethyl cyanodithioimidocarbonate and an appropriate aniline derivative. nih.gov Similarly, the synthesis of diarylpyrrolemethylamines involves a multi-step process that includes the Stetter reaction, Paal Knorr synthesis, Vilsmeier Haack formylation, and reductive amination, demonstrating the utility of aniline-based compounds in constructing complex heterocyclic systems. nih.gov

Development of New Drugs and Therapeutic Agents

The core structure of this compound is a key component in the development of new drugs and therapeutic agents. lookchem.com Its derivatives have been investigated for a range of pharmacological activities. For instance, derivatives of 2-anilino pyrimidine (B1678525) have been designed and synthesized as potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer progression. mdpi.com

In the realm of antidepressant drug development, derivatives of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines have been designed and evaluated as serotonin (B10506) reuptake transporter (SERT) inhibitors. nih.gov One such derivative, SA-5, which contains chlorine atoms, demonstrated significant 5-HT reuptake inhibition, comparable to the standard drug sertraline. nih.gov

Moreover, the conjugation of the benzothiazole (B30560) aniline (BTA) moiety, which is known for its antitumor properties, with other molecules has led to the development of new anticancer agents. mdpi.com This approach aims to create compounds with distinct and synergistic cytotoxic properties. mdpi.comnih.gov

Exploration in Oncology Research

The exploration of this compound derivatives in oncology research has yielded promising results, particularly in the context of their anticancer activity, ability to induce apoptosis, and modulation of the cell cycle.

Derivatives of this compound have demonstrated significant anticancer activity against various human cancer cell lines. For example, a series of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives were evaluated for their anticancer activity against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines. nih.gov Several of these compounds exhibited potent cytotoxic effects. nih.gov

Similarly, imidazothiazole-benzimidazole derivatives have been tested for their cytotoxicity against HeLa, A549, MCF-7, and DU-145 cancer cell lines. nih.gov Some of these compounds showed submicromolar or low micromolar GI50 values against all three cell lines. nih.gov The introduction of a nitro group on the oxindole (B195798) system or the phenyl ring was found to generally decrease the anticancer activity. nih.gov

The table below summarizes the anticancer activity of some this compound derivatives in various cell lines.

| Compound/Derivative | Cell Line | IC50 Value/Activity | Reference |

| Triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives | MCF-7, A549, A375 | Potent cytotoxic effects | nih.gov |

| Imidazothiazole-benzimidazole derivatives | HeLa, A549, MCF-7, DU-145 | Submicromolar or low micromolar GI50 values | nih.gov |

| Quinazolinone-substituted 1,3,5-triazine (B166579) derivative (Compound 124) | MCF-7, HL-60, HeLa | IC50 values of 8.69, 8.40, and 6.65 µM, respectively | researchgate.net |

| Fluorinated aminophenylhydrazine (Compound 6) | A549 | IC50: 0.64 μM | nih.gov |

| Acetylated 5-aminosalicylate-thiazolinone hybrid (HH33) | MCF7, HeLa, HCT-116, HepG2 | IC50 values less than 1 μM | nih.gov |

| 2-(p-toluidino)-7-(3′,4′,5′-trimethoxyanilino)- lookchem.comnih.govnih.govtriazolo[1,5-a]pyrimidine | HeLa, A549, HT-29 | IC50 values of 30–43, 160–240 and 67–160 nM, respectively | nih.gov |

A key mechanism through which derivatives of this compound exert their anticancer effects is by inducing apoptosis, or programmed cell death. For instance, promising triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives were found to induce apoptosis in MCF-7 breast cancer cells, as evidenced by an increase in the activity of caspase-9. nih.gov These compounds were also found to inhibit key cell survival proteins such as NF-kB, Survivin, CYP1A1, and ERK1/2. nih.gov

In another study, imidazothiazole-benzimidazole derivatives were shown to activate caspase-3 in HeLa cells at a concentration of 2 µM. nih.gov Furthermore, a new uracil (B121893) analog, U-359, was found to induce apoptosis through the mitochondrial pathway in MCF-7 cells. dovepress.com The combination of U-359 with Taxol led to a significant decrease in the level of ATPase, an indicator of cell death. dovepress.com

The induction of apoptosis is a critical factor in the efficacy of these compounds as potential cancer therapeutics.

In addition to inducing apoptosis, derivatives of this compound can also exert their anticancer effects by causing cell cycle arrest, thereby preventing cancer cells from proliferating. Several studies have shown that these compounds can arrest the cell cycle at different phases.

For example, a study on 2,3-arylpyridylindole derivatives in A549 lung cancer cells revealed a biphasic effect on the cell cycle. nih.gov At a lower concentration (0.5 μM), the compounds induced G0/G1 cell cycle arrest by activating the JNK/p53/p21 pathway. nih.gov At a higher concentration (2.0 μM), the same compounds arrested the cell cycle at the G2/M phase. nih.gov

Similarly, a series of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives were found to cause G2/M cell cycle arrest in MCF-7 breast cancer cells. nih.gov Another study on acetylated 5-aminosalicylate-thiazolinone hybrid derivatives, HH32 and HH33, showed that they induced a significant arrest of cells at the G2/M phase in four different cell lines. nih.gov

The ability of these compounds to halt the cell cycle at critical checkpoints underscores their potential as antiproliferative agents.

Enzyme Inhibition in Cancer Cell Proliferation

The methylsulfonylphenyl moiety is a key pharmacophore in the design of various enzyme inhibitors targeting cancer cell proliferation. A series of pyrazoline derivatives incorporating a 4-methylsulfonylbenzene nucleus has been synthesized and evaluated for in vitro antitumor activities. nih.gov These compounds have shown inhibitory effects against several receptor tyrosine kinases that are crucial for cancer cell growth and survival. nih.gov

Specifically, certain derivatives demonstrated potent inhibitory activity against HER2 and VEGFR2. nih.gov The relationship between the structure of these compounds and their activity has been studied, revealing that the substitution pattern on the pyrazoline core significantly influences their inhibitory potency. nih.gov For instance, compounds 18g and 18h were identified as having the most potent inhibitory activity against HER2 and VEGFR2. nih.gov The derivative 18h also showed the highest inhibitory effect against EGFR. nih.gov In addition to inhibiting receptor tyrosine kinases, these compounds also exhibited inhibitory effects against the COX-2 enzyme. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazoline Derivatives with a 4-Methylsulfonylphenyl Scaffold against Cancer-Related Kinases

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 18g | HER2 | 0.496 |

| VEGFR2 | 0.168 | |

| 18h | EGFR | 0.574 |

| HER2 | 0.253 | |

| VEGFR2 | 0.135 | |

| Erlotinib (Reference) | EGFR | 0.105 |

| HER2 | 0.085 | |

| Sorafenib (Reference) | VEGFR2 | 0.041 |

IC₅₀ is the concentration of the compound that inhibits 50% of the enzyme activity. Data sourced from a study on pyrazoline derivatives. nih.gov

Modulation of Signaling Pathways (e.g., Cell Survival, Apoptosis)

The anticancer effects of compounds containing the methylsulfonylphenyl group are often linked to their ability to modulate critical signaling pathways that control cell survival and apoptosis (programmed cell death). researchgate.netmdpi.comnih.gov Apoptosis is a highly regulated process involving two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. nih.govnih.gov Both pathways converge on the activation of caspases, which execute the process of cell death. mdpi.com

Research into pyrazoline derivatives with a 4-methylsulfonylphenyl scaffold has included analyses of apoptosis and the cell cycle in cancer cell lines. nih.gov Studies have investigated the relationship between the expression of the anti-apoptotic gene Bcl-2 and the pro-apoptotic gene Bax, as well as the activation of caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively. nih.gov The activation of the p53 tumor suppressor protein can induce pro-apoptotic genes like BAX and PUMA, while inhibiting anti-apoptotic genes such as BCL-2. nih.gov The modulation of these apoptotic signaling pathways is a key strategy for enhancing the efficacy of anticancer drugs. researchgate.netnih.gov Furthermore, methyl-donor treatments have been shown to potentially promote apoptotic signaling by protecting p53 functions through the downregulation of the MAPK/ERK and AKT pathways in breast and lung cancer cell lines. mdpi.com

Clinical Relevance in Advanced Solid Tumors (Combination Therapy)

The development of novel combination therapies is a central focus in oncology research for treating advanced solid tumors. researchgate.netresearchgate.net The rationale behind combination therapy is to overcome resistance and improve patient outcomes by targeting multiple pathways simultaneously. researchgate.net Strategies often involve combining targeted therapies, such as enzyme inhibitors, with immunotherapy. researchgate.netnih.gov Antibody-drug conjugates (ADCs), for example, can induce tumor-specific adaptive immunity, which may create a synergistic effect with immune-checkpoint inhibitors. researchgate.net

While derivatives of this compound are being investigated pre-clinically for their anticancer properties, there is currently a lack of specific information from available search results on their progression into clinical trials for combination therapy in advanced solid tumors. The design of such trials presents numerous challenges, and a strong biological rationale and the use of predictive biomarkers are crucial for their success. researchgate.net Numerous clinical trials are underway to evaluate various novel combination therapies for solid tumors, but specific trials involving this compound derivatives were not identified in the search results. nih.govmdpi.com

Anti-inflammatory and Analgesic Properties

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2 Selectivity)

A significant area of research for compounds containing a methylsulfonylphenyl group is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting both COX-1 and COX-2 isoforms. However, the inhibition of COX-1 is associated with undesirable side effects like gastrointestinal ulcers. Consequently, there is considerable interest in developing selective COX-2 inhibitors.

The SO2Me (methylsulfonyl) group is recognized as a key pharmacophore that can fit into a secondary pocket of the COX-2 enzyme, leading to selective inhibition. A series of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as selective COX-2 inhibitors. In vitro assays demonstrated that these compounds were all selective COX-2 inhibitors with COX-2 IC₅₀ values in the sub-micromolar range and high selectivity indices.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5a | 20.3 | 0.39 | 52.1 |

| 5d | 15.2 | 0.21 | 72.4 |

| 5h | 19.8 | 0.15 | 132 |

| 5i | 25.4 | 0.12 | 211.7 |

| 5k | 29.8 | 0.11 | 270.9 |

| 5n | 35.6 | 0.07 | 508.6 |

| 5q | 7.6 | 0.18 | 42.3 |

| 5r | 21.4 | 0.25 | 85.6 |

| 5s | 15.7 | 0.14 | 112.1 |

| 5t | 25.3 | 0.19 | 133.2 |

IC₅₀ is the concentration of the compound required to inhibit enzyme activity by 50%. The selectivity index is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. Data from a study on new selective COX-2 inhibitors.

In Vivo Anti-inflammatory Activity Models (e.g., Egg-White Induced Edema)

The anti-inflammatory potential of new compounds is often evaluated using in vivo models, such as the egg-white induced paw edema model in rats. This model is used to assess acute inflammation. The injection of egg white into the rat's paw induces an inflammatory response characterized by edema (swelling), which can be measured over time. This edema formation is thought to be mediated by the release of inflammatory mediators like histamine (B1213489) and serotonin.

A series of 4-(methylsulfonyl)aniline (B1202210) derivatives were synthesized and evaluated for their in vivo acute anti-inflammatory activity using the egg-white induced edema model. All the tested compounds produced a significant reduction in paw edema compared to the control group. This indicates that the incorporation of the 4-(methylsulfonyl)aniline pharmacophore into various structures can maintain anti-inflammatory activity.

Table 3: Effect of 4-(methylsulfonyl)aniline Derivatives on Egg-White Induced Paw Edema in Rats

| Compound | Edema Inhibition (%) at 3 hours |

|---|---|

| Compound 11 | 56.5 |

| Compound 12 | 52.2 |

| Compound 13 | 43.5 |

| Compound 14 | 39.1 |

| Diclofenac (Reference) | 60.9 |

Data represents the percentage inhibition of paw edema 3 hours after induction.

Antimicrobial and Antifungal Potential

The sulfonamide group, which is structurally related to the methylsulfonyl group, is a well-known pharmacophore in a variety of antimicrobial agents. researchgate.net Sulfonamide-based drugs have shown a broad spectrum of activity, including antibacterial, antifungal, and antiprotozoal effects. The development of new sulfonamide-bearing heterocyclic derivatives is an active area of research in medicinal chemistry to combat drug-resistant pathogens. researchgate.net For example, certain quinoxaline-6-sulfonamide (B13222723) and phthalazine-6-sulfonamide derivatives have been synthesized and have shown antibacterial activity. Similarly, some halogenated aniline derivatives have demonstrated antifungal activity against various fungal species. nih.gov

While the broader class of sulfonamides and anilines has been explored for antimicrobial properties, specific studies detailing the antimicrobial and antifungal potential of this compound or its direct derivatives were not prominently featured in the provided search results. Further research would be needed to specifically evaluate the activity of this compound and its close analogs against bacterial and fungal strains.

Antidiabetic Agent Research

The sulfonyl group is a cornerstone of the sulfonylurea class of drugs, which are widely used as oral hypoglycemic agents in the management of type 2 diabetes. pharmdbm.com These drugs function by stimulating insulin (B600854) release from pancreatic β-cells. pharmdbm.com Research into new antidiabetic agents has explored hybrid molecules containing this critical functional group. For example, a series of quinazoline-sulfonylurea hybrids were synthesized and evaluated for their anti-hyperglycemic effects. nih.gov Several of these compounds demonstrated greater potency in reducing blood glucose levels in diabetic rats than the reference drug, glibenclamide. nih.gov This line of research underscores the potential of molecules containing a sulfonyl group, such as this compound, to serve as building blocks for novel antidiabetic therapies. nih.gov

Enzyme Inhibitor Development

The structural motifs within this compound are instrumental in the design of various enzyme inhibitors, particularly in the field of oncology.

The primary sulfonamide group is a well-established zinc-binding group for inhibiting carbonic anhydrases (CAs). The CA IX isoform is highly overexpressed in numerous solid tumors and contributes to the acidification of the tumor microenvironment, which promotes invasion and metastasis. nih.gov Consequently, designing selective inhibitors for CA IX is a major therapeutic goal. nih.gov Research has shown that benzenesulfonamide (B165840) derivatives can act as high-affinity, selective inhibitors of CA IX. nih.gov

The this compound scaffold is a key component in the development of inhibitors targeting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth. These kinases include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and cKit.

VEGFR2: The aniline and sulfonyl groups are common features in VEGFR2 inhibitors. A structurally similar compound, 5-(ethylsulfonyl)-2-methoxyaniline, has been identified as an important pharmacological fragment for creating potent VEGFR2 inhibitors. medchemexpress.com Many dual inhibitors targeting both EGFR and VEGFR-2 incorporate aniline-based structures. pharmdbm.com

EGFR: Pyridopyrimidinone compounds, originally developed as Src kinase inhibitors, were later found to inhibit EGFR, PDGFR, and c-Kit. nih.gov

PDGFR & cKit: Pazopanib, a multi-target inhibitor, is effective against VEGFR, PDGFR, and c-Kit, showcasing the broad utility of kinase inhibitors in cancer therapy. nih.gov Ponatinib is another potent multi-target inhibitor active against VEGFR2 and c-Kit, among others. nih.gov